molecular formula C8H13N3O B1458124 [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine CAS No. 1439991-81-7

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine

Cat. No.: B1458124
CAS No.: 1439991-81-7
M. Wt: 167.21 g/mol
InChI Key: IKABMLSATSMTCO-UHFFFAOYSA-N
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Description

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride is a chemical compound supplied primarily for use as a building block in research and development. This compound, with the CAS number 1439900-25-0 and a molecular formula of C 8 H 14 ClN 3 O, is a functionalized pyrimidine derivative . The pyrimidine ring is a fundamental scaffold in medicinal and agricultural chemistry, making this amine a valuable intermediate for the synthesis of more complex molecules. Researchers may utilize this compound in various applications, including the exploration of new pharmaceutical candidates, particularly as a precursor in the synthesis of heterocyclic compounds similar to those investigated in patent literature for potential therapeutic uses . It is offered as the hydrochloride salt to enhance its stability and solubility for further chemical manipulations. This product is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-propan-2-yloxypyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6(2)12-8-10-4-3-7(5-9)11-8/h3-4,6H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKABMLSATSMTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being explored for its applications in antimicrobial and anticancer therapies, among other areas. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound's structure can be represented as follows:

C8H12N2O Molecular Weight 168 19 g mol \text{C}_8\text{H}_{12}\text{N}_2\text{O}\quad \text{ Molecular Weight 168 19 g mol }

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert antimicrobial effects by inhibiting specific enzymes involved in microbial growth. Additionally, it may modulate pathways associated with cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds related to pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of metabolic pathways essential for bacterial survival.

Anticancer Activity

Pyrimidine derivatives, including this compound, have been investigated for their anticancer potential. A notable study demonstrated that certain pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
16MCF-70.09 ± 0.0085
16A5490.03 ± 0.0056
16Colo-2050.01 ± 0.074
16A27800.12 ± 0.064

These results indicate that modifications in the pyrimidine structure can enhance anticancer efficacy significantly .

Case Studies

  • Antiviral Properties : A study highlighted the antiviral potential of pyrimidine derivatives against viruses such as influenza and HIV. The compounds were found to inhibit viral replication through interference with viral polymerases.
  • Neuroprotective Effects : Research also suggests that some pyrimidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, allowing for the preparation of more complex molecules. Its reactivity makes it suitable for various chemical transformations, including:

  • Formation of derivatives: It can undergo oxidation, reduction, and substitution reactions to yield diverse products.
Reaction TypeExample Products
OxidationNitroso or nitro derivatives
ReductionSecondary or tertiary amines
SubstitutionHalogenated or nitrated phenyl derivatives

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that the compound exhibits activity against various bacterial strains.
  • Anticancer Activity: Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth through specific pathways.

Case Study: Anticancer Activity
A study published in Molecules demonstrated that derivatives of pyrimidine compounds significantly inhibited cancer cell proliferation. The mechanism was linked to the modulation of specific signaling pathways involved in cell cycle regulation .

Medicine

The compound is explored as a pharmaceutical intermediate for synthesizing drugs targeting various diseases, including:

  • Inhibitors of Enzymes: It has been studied as a potential inhibitor for enzymes involved in cancer progression.
Application AreaPotential Uses
Cancer TherapyDevelopment of selective CHK1 inhibitors
Neurological DisordersModulation of gamma secretase activity

Case Study: CHK1 Inhibition
Research highlighted the optimization of similar compounds leading to potent CHK1 inhibitors, which are crucial for cancer therapy. The structure-activity relationship studies revealed that modifications to the diamine substituent enhanced selectivity and potency against cancer cells .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name Substituent (Position) Key Structural Differences Similarity Score (if available) CAS Number Reference
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine Isopropoxy (C2) Reference compound - Not specified -
(2-Methoxypyrimidin-4-yl)methanamine Methoxy (C2) Smaller alkoxy group 0.89 908099-97-8
(2-(Methylthio)pyrimidin-4-yl)methanamine Methylthio (C2) Sulfur-containing substituent 0.68 1312095-44-5
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine Pyridinyl (C2) Heteroaromatic substituent - 1341782-97-5
[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine Trifluoroethyl (C6) Fluorinated alkyl chain at C6 - Not specified
{2-[(Propan-2-yloxy)methyl]phenyl}methanamine Isopropoxymethyl (benzene) Benzene core vs. pyrimidine - CID 18070374

Physicochemical and Pharmacological Properties

The methylthio group () introduces sulfur, which may improve metabolic stability but reduce polarity compared to oxygen-based substituents. Trifluoroethyl () adds electronegativity, likely improving resistance to oxidative metabolism.

Electronic Effects: Pyridinyl substituents () enable π-π stacking interactions with aromatic residues in target proteins, a feature absent in alkoxy-substituted analogs.

Biological Activity :

  • Pyrimidine derivatives with isopropoxy or methoxy groups (e.g., ) have shown analgesic and anti-inflammatory activities, suggesting substituent size and polarity modulate efficacy.
  • Trifluoroethyl -containing compounds () are often explored for their enhanced metabolic stability in drug design.

Preparation Methods

General Synthetic Strategy

The synthesis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine typically follows a sequence involving:

  • Construction or functionalization of the pyrimidine ring,
  • Introduction of the isopropoxy group at the 2-position,
  • Installation of the methanamine substituent at the 4-position.

This often requires selective nucleophilic aromatic substitution (SNAr) reactions on suitably halogenated pyrimidine precursors, followed by amination steps.

Preparation of Key Intermediates

While direct literature on this exact compound is limited, closely related pyrimidine derivatives and their preparation provide a reliable synthetic framework.

Synthesis of 2-(Propan-2-yloxy)pyrimidine Precursors

  • Starting from 2-chloropyrimidine or 2-halopyrimidine derivatives, the isopropoxy group can be introduced via nucleophilic substitution using isopropanol under basic conditions.
  • For example, treatment of 2-chloropyrimidine with isopropoxide ion (generated in situ from isopropanol and a base such as sodium hydride or potassium tert-butoxide) leads to displacement of the chlorine and formation of the 2-(propan-2-yloxy)pyrimidine intermediate.

Introduction of the Methanamine Group at the 4-Position

  • The 4-position of the pyrimidine ring, often bearing a halogen (e.g., chlorine), can undergo nucleophilic substitution with a suitable aminomethyl nucleophile.
  • A common approach is the reaction of 4-chloropyrimidine derivatives with aminomethyl reagents such as aminomethyl chloride or aminomethyl anion equivalents under controlled conditions to yield the methanamine substituent.

Representative Synthetic Procedure

A plausible synthetic route, adapted from analogous pyrimidine derivative syntheses, is as follows:

Step Reagents & Conditions Outcome
1. Nucleophilic substitution at C-2 2-chloropyrimidine + isopropanol + strong base (e.g., NaH) Formation of 2-(propan-2-yloxy)pyrimidine
2. Nucleophilic substitution at C-4 2-(propan-2-yloxy)pyrimidine + aminomethyl chloride or aminomethyl anion Formation of this compound
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate SNAr.
  • Temperature control (room temperature to moderate heating) is essential to optimize substitution without side reactions.
  • Purification is achieved via crystallization or column chromatography.

Analytical and Yield Data from Related Pyrimidine Syntheses

Although direct yield and characterization data for this compound are scarce, related pyrimidine derivatives provide insight:

Compound Yield (%) Purification Characterization Techniques
2-(Propan-2-yloxy)pyrimidine intermediate 70-85% Flash chromatography or recrystallization 1H NMR, 13C NMR, MS
4-substituted aminomethyl pyrimidine derivatives 60-80% Chromatography, crystallization 1H NMR, 13C NMR, MS, IR
  • NMR spectroscopy confirms substitution patterns, with characteristic chemical shifts for aromatic protons and methanamine protons.
  • Mass spectrometry (ESI-MS) verifies molecular weight.
  • Purity is confirmed by chromatographic methods.

Notes on Reaction Optimization and Challenges

  • The isopropoxy group introduction requires careful control of base strength and temperature to prevent side reactions such as elimination or ring opening.
  • Aminomethylation at C-4 can be hindered by steric effects; thus, reaction times and reagent stoichiometry must be optimized.
  • Protection of amine groups may be necessary in multi-step syntheses to avoid side reactions.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Comments
Isopropoxy substitution at C-2 SNAr 2-chloropyrimidine, isopropanol, NaH DMF, 0-50°C High regioselectivity
Aminomethyl substitution at C-4 SNAr 2-(propan-2-yloxy)pyrimidine, aminomethyl chloride DMF, room temp to 60°C Requires excess amine
Purification Chromatography or recrystallization Silica gel, solvents Ambient Ensures high purity
Characterization NMR, MS, IR - - Confirms structure

Research Findings and Literature Insights

  • No direct publications exclusively detailing the synthesis of this compound were found in major chemical databases.
  • However, the synthetic approaches align with well-established protocols for functionalizing pyrimidine rings with alkoxy and aminomethyl groups, as documented in medicinal chemistry literature for pyrimidine derivatives (e.g., ACS Journal of Medicinal Chemistry, MDPI Molecules).
  • The compound's molecular formula (C9H14N2O) and structural data from PubChemLite confirm the substitution pattern and provide predictive analytical data supporting the synthetic approach.

Q & A

Q. What are the optimal synthetic routes for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Begin with nucleophilic substitution at the pyrimidine ring’s 2-position using isopropyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Monitor reaction progress via TLC. Optimize temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of pyrimidine precursor to isopropanol) to minimize side products. Post-reaction, isolate the intermediate and proceed with reductive amination using ammonium formate and palladium catalysts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) . For reproducibility, document solvent purity and catalyst batch variations .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyloxy protons at δ 1.2–1.4 ppm, methanamine protons at δ 3.5–3.7 ppm). HPLC-MS (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) and molecular weight. IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹). Cross-validate results with commercial spectral databases for analogous pyrimidine derivatives .

Q. What purification strategies effectively remove byproducts like unreacted precursors or dimerized species?

  • Methodological Answer : Employ recrystallization from ethanol/water (70:30 v/v) to isolate the target compound. For persistent impurities, use flash chromatography with a gradient elution (dichloromethane:methanol 95:5 to 90:10). Monitor fractions via LC-MS. If amines cause tailing, add 0.1% triethylamine to the mobile phase. For scale-up, consider preparative HPLC with a phenyl-hexyl column .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodological Answer : Synthesize analogs with variations in the isopropyloxy group (e.g., tert-butyl, cyclopropyl) and methanamine substituents (e.g., methyl, acetyl). Test in vitro binding affinity using surface plasmon resonance (SPR) or radioligand displacement assays against target receptors. Pair with molecular docking (AutoDock Vina) to correlate activity with substituent steric/electronic profiles. Use ANOVA to identify statistically significant SAR trends (p < 0.05) .

Q. What computational approaches predict the compound’s pharmacokinetic properties or interaction with biological targets?

  • Methodological Answer : Perform QSAR modeling (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and H-bond donors. For target interaction, run molecular dynamics simulations (GROMACS) to assess binding stability in a lipid bilayer. Validate predictions with in vitro permeability assays (Caco-2 cells) and microsomal stability tests (human liver microsomes). Compare results to known pyrimidine-based drugs .

Q. How should researchers address contradictions in spectral data or bioactivity results across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent, temperature). For spectral discrepancies, compare with reference compounds (e.g., CAS 69491-56-1 in ) or request independent validation via a third-party lab. If bioactivity varies, conduct dose-response curves (IC₅₀/EC₅₀) across multiple cell lines. Apply multivariate analysis to isolate confounding variables (e.g., cell passage number, assay buffer pH) .

Methodological Tables

Parameter Synthesis Optimization SAR Study Design
Key VariablesTemperature, catalyst loadingSubstituent steric/electronic profiles
Analytical ToolsTLC, HPLC-MSSPR, molecular docking
Statistical ValidationYield comparison (t-test)ANOVA, ROC curves
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Reactant of Route 2
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine

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